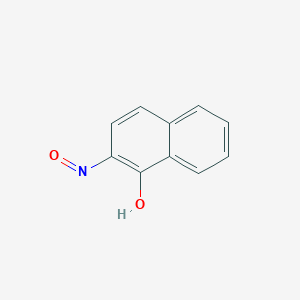

2-Nitroso-1-naphthol

Cat. No. B092032

Key on ui cas rn:

132-53-6

M. Wt: 173.17 g/mol

InChI Key: SYUYTOYKQOAVDW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05801243

Procedure details

48 g of 1-nitroso-2-naphthol are suspended in a mixture of 300 ml of water and 60 ml of 5n NaOH, then another 240 ml of 5n NaOh are added. While stirring well hot water vapor is passed through the solution until the temperature reaches 35° C. Subsequently 120 g of freshly prepared sodium dithionite is added with the temperature rapidly rising to 60° C. The solution assumes an amber-colored tint. After 15 minutes, the solution is rapidly cooled to under 20° C. by adding 200 g of ice and 100 ml of concentrated hydrochloric acid. The white, flaky precipitation is filtered by vacuum and suspended in a mixture of 500 ml of water and 50 ml concentrated hydrochloric acid. Overheated water vapor is passed into this mixture with such a volume flow that the temperature reaches 90° C. within 10 min. At this temperature is stirred another hour while reducing the vapor flow. The still hot solution is filtered with the aubergine-colored precipitation remaining. Upon cooling the filtrate, a light, flaky precipitation falls out which is sucked away, scavenged with diluted hydrochloric acid and then with ether and dried. Yielded were 45 g of 1-amino-2-naphthol-hydrochloride. The amino-hydroxy aromatic compounds were employed in all the transformations into this acidic form, because the free bases with the exception of 5-amino-6-quinoline proved to be very unstable.

[Compound]

Name

5n

Quantity

60 mL

Type

solvent

Reaction Step Two

[Compound]

Name

5n

Quantity

240 mL

Type

reactant

Reaction Step Three

[Compound]

Name

ice

Quantity

200 g

Type

reactant

Reaction Step Five

[Compound]

Name

amino-hydroxy aromatic compounds

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

5-amino-6-quinoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1](C1C2C(=CC=CC=2)C=CC=1O)=[O:2].[OH-:14].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.Cl.N[C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][C:28]=1O>O>[N:1]([C:28]1[CH:29]=[CH:30][C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]=1[OH:14])=[O:2] |f:1.2,3.4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)C1=C(C=CC2=CC=CC=C12)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

[Compound]

|

Name

|

5n

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

5n

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NC1=C(C=CC2=CC=CC=C12)O

|

Step Seven

[Compound]

|

Name

|

amino-hydroxy aromatic compounds

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

5-amino-6-quinoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

At this temperature is stirred another hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rapidly rising to 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white, flaky precipitation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered by vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

suspended in a mixture of 500 ml of water and 50 ml concentrated hydrochloric acid

|

WAIT

|

Type

|

WAIT

|

|

Details

|

reaches 90° C. within 10 min

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The still hot solution is filtered with the aubergine-colored precipitation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a light, flaky precipitation

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with ether and dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Yielded

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |